4-(4-Butylanilino)benzoic acid 4-(4-Butylanilino)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13980732
InChI: InChI=1S/C17H19NO2/c1-2-3-4-13-5-9-15(10-6-13)18-16-11-7-14(8-12-16)17(19)20/h5-12,18H,2-4H2,1H3,(H,19,20)
SMILES:
Molecular Formula: C17H19NO2
Molecular Weight: 269.34 g/mol

4-(4-Butylanilino)benzoic acid

CAS No.:

Cat. No.: VC13980732

Molecular Formula: C17H19NO2

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Butylanilino)benzoic acid -

Specification

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
IUPAC Name 4-(4-butylanilino)benzoic acid
Standard InChI InChI=1S/C17H19NO2/c1-2-3-4-13-5-9-15(10-6-13)18-16-11-7-14(8-12-16)17(19)20/h5-12,18H,2-4H2,1H3,(H,19,20)
Standard InChI Key WNKLNKJVJQCQAN-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O

Introduction

Chemical Identification and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 4-(butylamino)benzoic acid, reflecting its structure: a benzoic acid derivative with a butylamine group attached to the fourth carbon of the benzene ring. Alternative names include butyl-para-aminobenzoate and 4-(n-butylamino)benzoic acid. The CAS Registry Number 4740-24-3 uniquely identifies it in chemical databases .

Molecular Structure and Bonding

The molecular structure (Figure 1) comprises a carboxylic acid group (-COOH) at the first carbon and a butylamino group (-NH-C₄H₉) at the fourth carbon of the benzene ring. The SMILES notation CCCCNC1=CC=C(C=C1)C(=O)O and InChI key YCCRFDDXAVMSLM-UHFFFAOYSA-N provide precise representations of its connectivity . The planar benzene ring facilitates π-π interactions, while the butyl chain introduces hydrophobic characteristics.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC11H15NO2\text{C}_{11}\text{H}_{15}\text{NO}_2
Molecular Weight193.25 g/mol
Density1.13 g/cm³
Boiling Point353.5°C at 760 mmHg
Melting Point149–151°C
Flash Point167.6°C

Synthesis and Production

Conventional Synthesis Route

A high-yield synthesis method involves nucleophilic aromatic substitution using 4-fluoro-3-nitrobenzoic acid and n-butylamine in aqueous sodium bicarbonate . The reaction proceeds under elevated temperatures (150°C for 3 hours), followed by acidification and purification via column chromatography. This method achieves a 70% yield of 4-(butylamino)benzoic acid .

Reaction Scheme:

4-Fluoro-3-nitrobenzoic acid+n-ButylamineNaHCO3,Δ4-(Butylamino)benzoic acid+HF\text{4-Fluoro-3-nitrobenzoic acid} + \text{n-Butylamine} \xrightarrow{\text{NaHCO}_3, \Delta} \text{4-(Butylamino)benzoic acid} + \text{HF}

Optimization and Scalability

Key parameters influencing yield include:

  • Molar Ratios: A 1:2.2 ratio of 4-fluoro-3-nitrobenzoic acid to n-butylamine ensures complete substitution.

  • Temperature Control: Maintaining 150°C prevents side reactions such as decarboxylation.

  • Purification: Ethyl acetate extraction and magnesium sulfate drying enhance purity .

Physicochemical Properties

Solubility and Stability

4-(Butylamino)benzoic acid exhibits limited water solubility due to its hydrophobic butyl chain but dissolves readily in organic solvents like ethyl acetate and dichloromethane . Stability studies indicate decomposition above 200°C, with the carboxylic acid group prone to esterification under acidic conditions.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch).

  • NMR: 1H^1\text{H} NMR (DMSO-d₆) shows a singlet at δ 12.1 ppm (COOH), a triplet at δ 3.2 ppm (NH-CH₂), and aromatic protons between δ 6.5–7.8 ppm .

Applications and Industrial Relevance

Pharmaceutical Intermediate

As a structural analog of para-aminobenzoic acid (PABA), this compound has been investigated in drug design for its potential to modulate enzyme activity. For example, derivatives have shown promise as inhibitors of bacterial dihydrofolate reductase .

Exposome Studies

The Human Metabolome Database (HMDB) identifies 4-(butylamino)benzoic acid as part of the exposome—the cumulative measure of environmental exposures . Its detection in human blood (PMID: 31557052) underscores its relevance in toxicology and environmental health .

Recent Developments and Future Directions

Synthetic Modifications

Recent studies focus on nitro derivatives (e.g., 4-butylamino-3-nitrobenzoic acid) for enhanced bioactivity. The nitro group introduces electron-withdrawing effects, altering reactivity in medicinal chemistry applications .

Analytical Methods

Advances in LC-MS and NMR spectroscopy have improved detection limits in biological matrices, facilitating exposome research .

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